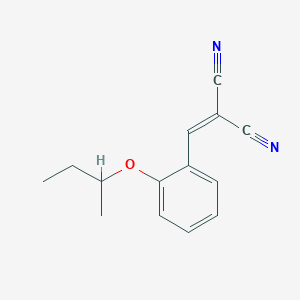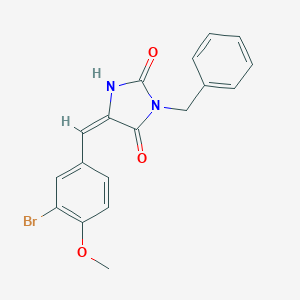
3-ethoxy-4-isopropoxybenzaldehyde N-benzylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-4-isopropoxybenzaldehyde N-benzylthiosemicarbazone is a complex organic compound characterized by its unique structure, which includes benzylidene, ethoxy, and propan-2-yloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-isopropoxybenzaldehyde N-benzylthiosemicarbazone typically involves the condensation of benzylidene hydrazinecarbothioamide with 3-ethoxy-4-(propan-2-yloxy)benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-ethoxy-4-isopropoxybenzaldehyde N-benzylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts such as acids or bases and are conducted at room temperature or under reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-4-isopropoxybenzaldehyde N-benzylthiosemicarbazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-ethoxy-4-isopropoxybenzaldehyde N-benzylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways would depend on the specific application and require further investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: A compound with similar structural features, used in the synthesis of various organic molecules.
Phenethylamine: A simple amine with a structure related to 3-ethoxy-4-isopropoxybenzaldehyde N-benzylthiosemicarbazone, known for its biological activity.
2-Phenylethylamine: Another related compound with applications in organic synthesis and potential biological effects.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H25N3O2S |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
1-benzyl-3-[(E)-(3-ethoxy-4-propan-2-yloxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C20H25N3O2S/c1-4-24-19-12-17(10-11-18(19)25-15(2)3)14-22-23-20(26)21-13-16-8-6-5-7-9-16/h5-12,14-15H,4,13H2,1-3H3,(H2,21,23,26)/b22-14+ |
InChI-Schlüssel |
QTYQQBZHZYYVII-HYARGMPZSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=S)NCC2=CC=CC=C2)OC(C)C |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=S)NCC2=CC=CC=C2)OC(C)C |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=S)NCC2=CC=CC=C2)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B328219.png)
![3-{4-[4-(4-Morpholinylsulfonyl)benzoyl]-1-piperazinyl}-1,2-benzisothiazole 1,1-dioxide](/img/structure/B328220.png)

![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B328222.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B328223.png)

![3-{[1-(3-Fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B328227.png)


![3-benzyl-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B328235.png)
![(5E)-3-benzyl-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B328236.png)
![(5E)-3-benzyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B328238.png)
![{4-[(1-Benzyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2,6-dibromophenoxy}acetic acid](/img/structure/B328240.png)
![3-Benzyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B328241.png)
